Fenoxaprop-ethyl

Catalog No.
S604786
CAS No.
66441-23-4
M.F
C18H16ClNO5
M. Wt
361.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenoxaprop-ethyl

CAS Number

66441-23-4

Product Name

Fenoxaprop-ethyl

IUPAC Name

ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate

Molecular Formula

C18H16ClNO5

Molecular Weight

361.8 g/mol

InChI

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3

InChI Key

PQKBPHSEKWERTG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl

solubility

Solubility @ 20 °C: >0.5% in hexane; >1% in cyclohexane, ethanol, 1-octanol; >20%in ethyl acetate; >30% in toluene; >50% in acetone; solubility in water @ 25 °C: 0.9 mg/l

Synonyms

ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate, ethyl fenoxaprop, fenoxaprop ethyl, fenoxaprop ethyl ester, fenoxaprop-ethyl

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl

The exact mass of the compound Fenoxaprop-ethyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.59e-06 msolubility @ 20 °c: >0.5% in hexane; >1% in cyclohexane, ethanol, 1-octanol; >20%in ethyl acetate; >30% in toluene; >50% in acetone; solubility in water @ 25 °c: 0.9 mg/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fenoxaprop-ethyl (CAS 66441-23-4) is a racemic aryloxyphenoxypropionate (FOP) ester utilized as a post-emergence pro-herbicide for grass weed control. Synthesized without chiral resolution, it retains a 50:50 mixture of the herbicidally active R-enantiomer and the inactive S-enantiomer, offering a cost-effective technical grade material compared to its resolved counterparts[1]. Upon application, its ethyl ester moiety facilitates cuticular penetration, after which it undergoes in planta hydrolysis to yield the active fenoxaprop free acid, an acetyl-CoA carboxylase (ACCase) inhibitor[2]. For industrial procurement, the racemic ethyl ester represents a critical balance between synthesis economy, formulation stability at neutral pH, and necessary foliar bioavailability.

Substituting racemic fenoxaprop-ethyl with the resolved fenoxaprop-P-ethyl fundamentally alters formulation stoichiometry, as the racemate requires double the active ingredient loading to achieve equivalent ACCase inhibition due to the presence of the inactive S-isomer [1]. Conversely, attempting to bypass the pro-herbicide mechanism by procuring the fenoxaprop free acid results in a loss of field efficacy; the free acid lacks the lipophilicity required for cuticular penetration, rendering it biologically unavailable despite its higher intrinsic enzyme affinity [2]. Furthermore, substitution with alternative FOP esters (e.g., fluazifop-butyl) shifts the crop selectivity profile, negating the specific safener compatibility that allows fenoxaprop-ethyl to be used in cereal crops.

Enantiomeric Composition and Synthesis Cost Efficiency

Fenoxaprop-ethyl (CAS 66441-23-4) is produced as a racemate containing an equal ratio of R- and S-enantiomers, whereas the resolved fenoxaprop-P-ethyl technical grade maintains an R:S ratio of typically 98:2[1]. Because the S-enantiomer (fenoxaprop-M-ethyl) lacks herbicidal activity, the racemate possesses approximately 50% of the specific biological activity per unit mass compared to the pure P-isomer [1]. However, bypassing the chiral resolution steps during commercial synthesis reduces the manufacturing complexity of the technical grade material [2].

Evidence DimensionActive R-enantiomer content
Target Compound Data~50% (Racemic fenoxaprop-ethyl)
Comparator Or Baseline≥95% (Fenoxaprop-P-ethyl)
Quantified Difference50% vs 95% active isomer loading, requiring a 2x application rate for the racemate.
ConditionsCommercial technical grade synthesis and formulation.

Procurement teams must select the racemate for cost-sensitive markets where the lower synthesis cost outweighs the logistical impact of higher formulation loading.

Pro-Herbicide Cuticular Penetration vs. Intrinsic Enzyme Affinity

While the fenoxaprop free acid is the actual inhibitor of the target enzyme, the ethyl ester form is strictly required for agricultural formulation. In isolated chloroplast assays, the free fenoxaprop acid is approximately 100 times more powerful at inhibiting ACCase than the intact fenoxaprop-ethyl ester [1]. However, the free acid exhibits poor lipophilicity and fails to penetrate the plant cuticle effectively [1]. The ethyl ester acts as a lipophilic pro-drug that crosses the leaf surface before being cleaved by plant esterases into the active acid.

Evidence DimensionIn vitro ACCase inhibition potency vs. in vivo uptake
Target Compound DataFenoxaprop-ethyl (High foliar uptake, lower direct in vitro ACCase inhibition)
Comparator Or BaselineFenoxaprop free acid (~100x higher in vitro ACCase inhibition, poor foliar uptake)
Quantified Difference100-fold difference in isolated enzyme affinity, inverted in vivo by cuticular permeability.
ConditionsIsolated chloroplast ACCase assays vs. whole-plant foliar application.

Buyers must source the ethyl ester rather than the free acid to ensure the active ingredient can physically reach the target site in post-emergence applications.

pH-Dependent Hydrolysis and Tank-Mix Compatibility

The stability of the fenoxaprop-ethyl ester linkage is dependent on the pH of the aqueous environment, which dictates formulation and tank-mix parameters. In slightly acidic to neutral media (pH 6.0), the ester is relatively stable with a half-life of 19 days [1]. In contrast, under alkaline conditions (pH 10.0), it undergoes rapid base-catalyzed hydrolysis to the free acid, exhibiting a half-life of 0.07 days (~1.7 hours) [1]. Acidic conditions (pH 4.0) also accelerate degradation, cleaving the ether linkage with a half-life of 3.2 days[1].

Evidence DimensionHydrolytic half-life
Target Compound Data19 days at pH 6.0
Comparator Or Baseline0.07 days at pH 10.0
Quantified Difference~270-fold faster degradation in alkaline conditions compared to neutral/mildly acidic conditions.
ConditionsAqueous buffer solutions at 30 °C in the dark.

Formulators must strictly control the pH of co-formulants and tank-mix partners to prevent premature hydrolysis of the ester, which would destroy its foliar penetration capabilities.

Cost-Optimized Post-Emergence Herbicide Formulations

Because racemic fenoxaprop-ethyl bypasses the chiral resolution steps required for fenoxaprop-P-ethyl, it is the preferred technical material for manufacturing grass herbicides in price-sensitive agricultural markets. Formulators adjust the active ingredient loading to compensate for the 50% inactive S-enantiomer, achieving equivalent field efficacy at a lower bulk synthesis cost [1].

Safened Cereal Protection Products

Fenoxaprop-ethyl is suitable for co-formulation with specific safeners (such as mefenpyr-diethyl) for use in wheat and rice. The ethyl ester's rapid cuticular penetration ensures the active ingredient enters the plant quickly, where the safener concurrently upregulates the crop's detoxification pathways to clear the herbicide before it causes phytotoxicity [1].

Agrochemical Pro-Drug and Esterase Modeling

In agrochemical research, fenoxaprop-ethyl serves as a benchmark pro-herbicide for studying esterase-mediated activation. Its ~100-fold difference in ACCase inhibition between the intact ester and the hydrolyzed free acid makes it a model compound for quantifying the efficiency of formulation adjuvants designed to enhance cuticular uptake prior to enzymatic cleavage [2].

Physical Description

Coarse light beige to brown powder. Selective herbicide.
Colorless solid; [HSDB] Light beige to brown solid; [CAMEO]

Color/Form

Colorless solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Exact Mass

361.0717003 g/mol

Monoisotopic Mass

361.0717003 g/mol

Boiling Point

200 °C @ 100 pa

Heavy Atom Count

25

Melting Point

84-85 °C

UNII

7U20WEM458

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Chronic angina and Coronary Artery Disease

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Fenoxaprop-ethyl is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates. Combining L-arginine with organic nitrates prevents the endothelial cell's depletion of L-arginine and the associated problem of nitrate tolerance. By eliminating nitrate tolerance, Fenoxaprop-ethyl allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect.

Vapor Pressure

0.00000001 [mmHg]
0.19 X 10-5 Pa @ 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

66441-23-4

Absorption Distribution and Excretion

Dermal absorption of the (14)C ring-labelled herbicide fenoxaprop-ethyl was examined after topical applications of the herbicide in either acetone or in field formulation (Excel) to the shaved backs of rats (n= 6) according to standard in vivo procedure. The total percentage dermal absorption was determined from the mean percentage recoveries of (14)C in the urine after correction for incomplete urinary excretion using the recovery figures obtained from im dose studies (49:17.7% recovery). The mean percentage dermal absorption of fenoxaprop-ethyl applied in acetone at a dose of 1.8 ug/sq cm was 32:6.8% and was significantly greater than that obtained at the same dose of fenoxaprop-ethyl applied in the Excel formulation (18:4.5%). Increasing the applied dose of fenoxaprop-ethyl had no effect on dermal absorption within the dose range 1.8 to 100 ug/sq cm; when doses of 10 and 100 ug/sq cm were applied in Excel, 20:6.7% and 21:4.5% was absorbed, respectively. Mass balance studies with the total percentage recovery in urine (im corrected) added to recovery from foam patches covering the dose site, and from gauze swabs moistened with soapy water taken of dosed skin 24 hr after treatment, demonstrated only 56:3.7%, 54:3.8%, 56:5.4% and 53:3.9% total recovery for the acetone 1.8 ug/sq cm and Excel 1.8, 10 and 100 ug/sq cm treatments, respectively. Significantly less residual (14)C activity was detected in the skin swabs taken for the acetone (8:3.5%) than for the Excel treatments (21:6.0%, 27:4.0% and 25:5.8% for the 1.8, 10 and 100 ug/sq cm dose rates, respectively). Comparative studies conducted at a dose rate of 1.4 ug/sq cm with automated in vitro dermal absorption procedure demonstrated no significantly different total percentage dermal absorption in dermatomed skin taken from the same rats tested in vivo at a dose rate of 1.8 ug/sq cm. There was no significant difference between the total percentage dermal absorption obtained for automated in vitro dermal absorption analysis of fresh rat skin (27:9.3%; n= 20) compared with that for rat skin frozen for 7 days in liquid nitrogen (25:7.6%; n= 19).

Wikipedia

Fenoxaprop-ethyl

General Manufacturing Information

Selective postemergent herbicide

Storage Conditions

Do not store above 100 °F or below 10 °F. Do not store or use near open flame. Store where contamination of fertilizer, seed, or feedstuffs will not occur. Do not contaminate water, food or feed by storage.

Dates

Last modified: 08-15-2023

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